Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-1-ethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTUNKIAGTVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454848-49-7 | |
| Record name | ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (80–100°C, 6–8 hours), facilitating nucleophilic attack at the β-keto carbonyl group. Cyclization yields the pyrazole core with methyl and ester substituents at positions 3 and 4, respectively. Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (0–5°C, 2 hours) introduces bromine at position 5 via radical-mediated electrophilic substitution.
Key Parameters:
- Molar Ratio: 1:1.2 (ethyl acetoacetate:ethylhydrazine) for complete conversion.
- Catalyst: Benzoyl peroxide (0.5 mol%) accelerates bromination.
- Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Bromination of Pre-Formed Pyrazole Esters
Alternative approaches brominate pre-synthesized pyrazole esters. For example, 1-ethyl-1H-pyrazole-4-carboxylate derivatives undergo regioselective bromination using phosphorus tribromide (PBr₃) in dichloromethane.
Comparative Bromination Agents
| Brominating Agent | Solvent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| NBS | CCl₄ | 0–5°C | 72% | >95% |
| Br₂ | DCM | RT | 58% | 80% |
| PBr₃ | THF | 40°C | 65% | 85% |
NBS offers superior selectivity due to its controlled radical mechanism, minimizing di-substitution byproducts.
Multi-Step Synthesis from Diethyl Butynedioate
Adapting methods from CN112079781A, diethyl butynedioate (4) condenses with ethylhydrazine to form 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate (5). Subsequent bromination with PBr₃ replaces the hydroxyl group with bromine, yielding ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate (6). A Dimroth rearrangement under acidic conditions (HCl, reflux) shifts the ester to position 4.
Critical Steps:
- Hydroxyl Bromination: Requires stoichiometric PBr₃ (1.2 equiv) to prevent residual hydroxyl groups.
- Rearrangement: 80% H2SO4 at 60°C for 3 hours achieves complete ester migration.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance reaction control and throughput:
- Cyclocondensation: Ethyl acetoacetate and ethylhydrazine mix in a microreactor (residence time: 10 minutes, 100°C).
- Bromination: NBS solution introduced via T-junction, with UV monitoring for real-time adjustment.
- Purification: In-line liquid-liquid extraction and simulated moving bed chromatography isolate the product in 85% yield.
Benefits:
- Reduces reaction time from hours to minutes.
- Minimizes solvent waste by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-azido-1-ethyl-1H-pyrazole-4-carboxylate or 5-thiocyanato-1-ethyl-1H-pyrazole-4-carboxylate.
Oxidation: Formation of 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate N-oxide.
Reduction: Formation of 5-bromo-1-ethyl-1H-pyrazole-4-methanol.
Scientific Research Applications
Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Lacks the ethyl group at the nitrogen atom, which may affect its reactivity and biological activity.
5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid: The absence of the ester group may influence its solubility and pharmacokinetic properties.
1-Ethyl-3,5-dibromo-1H-pyrazole-4-carboxylate: The presence of an additional bromine atom may enhance its reactivity in substitution reactions.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Biological Activity
Ethyl 5-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a bromine atom at the 5th position of the pyrazole ring and an ethyl ester group at the 4th position, which contributes to its reactivity and biological properties.
1. Anti-inflammatory Properties
Research has indicated that compounds in the pyrazole family, including this compound, exhibit significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A study reported that derivatives of pyrazole showed COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating potent anti-inflammatory effects .
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.01 | >100 |
2. Anticancer Activity
This compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways. For instance, compounds similar to this pyrazole derivative have been evaluated for their effectiveness against various cancer types, demonstrating cytotoxic effects and potential as chemotherapeutic agents.
3. Antimicrobial Effects
The compound also exhibits antimicrobial properties, making it a candidate for further development in treating bacterial and fungal infections. Pyrazole derivatives have been reported to inhibit the growth of several pathogenic microorganisms, suggesting that this compound may possess similar activities .
The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. The bromine atom enhances binding affinity through halogen bonding, while the ethyl group may facilitate interactions with enzyme active sites.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of substituted pyrazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The most potent compounds showed significant edema inhibition compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Evaluation : In vitro assays demonstrated that certain pyrazole derivatives could inhibit tumor cell proliferation by inducing apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
